molecular formula C17H26BNO4 B8231230 N-(3-Methoxypropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(3-Methoxypropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8231230
M. Wt: 319.2 g/mol
InChI Key: FLQKIFSOMOJEHX-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester derivative characterized by a benzamide core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the meta-position of the benzene ring and a 3-methoxypropyl substituent on the amide nitrogen. It is a white to light yellow solid stable at room temperature and soluble in organic solvents, serving as a key intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

N-(3-methoxypropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4/c1-16(2)17(3,4)23-18(22-16)14-9-6-8-13(12-14)15(20)19-10-7-11-21-5/h6,8-9,12H,7,10-11H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQKIFSOMOJEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Formation of the Boronic Ester Group: This can be achieved by reacting 3-bromo-N-(3-methoxypropyl)benzamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to isolate the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, producing biaryl or styrene derivatives.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Solvents: Tetrahydrofuran, toluene, or dimethylformamide.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic ester group.

    Boronic Acids: Formed through hydrolysis of the boronic ester group.

Scientific Research Applications

N-(3-Methoxypropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of organic materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential interactions with biological molecules and its effects on biological systems.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a class of benzamide-based boronic esters, which exhibit variability in substituent positions and functional groups. Key analogs include:

Compound Name Substituent on Benzamide Boronate Position Amide Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target Compound - 3-position 3-Methoxypropyl C20H29BNO4 (estimated) ~361 (estimated)
m4 () 4-Methyl 3-position 3-(Trifluoromethyl)phenyl C27H26BF3NO3 504.3
PN-3507 () - 4-position 3-Methoxypropyl C20H29BNO4 361.3
N-(prop-2-yn-1-yl)-3-boronate () - 3-position Propargyl C16H20BNO3 285.15
N-(3-(Dimethylamino)propyl)-3-boronate () - 3-position 3-(Dimethylamino)propyl C17H27BN2O3 326.2

Key Observations:

  • Positional Isomerism : The target compound and PN-3507 () differ in boronate placement (meta vs. para), influencing electronic properties and reactivity in cross-coupling reactions .
  • Amide Substituents : The 3-methoxypropyl group in the target compound enhances solubility in polar solvents compared to hydrophobic groups like 3-(trifluoromethyl)phenyl in m4 .
  • Functional Group Impact: Propargyl () and dimethylamino () substituents introduce alkyne or tertiary amine functionalities, enabling click chemistry or catalytic applications .

Physicochemical Properties

Property Target Compound m4 () PN-3507 ()
Solubility Organic solvents Likely lower due to CF3 group Similar to target compound
Stability Room temperature Stable under coupling conditions Not specified
Melting Point Not reported Not reported Not reported

Biological Activity

N-(3-Methoxypropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This compound is characterized by its unique structural features that include a dioxaborolane moiety, which is known for its role in various biological applications.

  • Molecular Formula: C17H26BNO4
  • Molecular Weight: 319.20 g/mol
  • CAS Number: 2828440-22-6

The biological activity of this compound is primarily linked to its interaction with key molecular targets involved in cancer progression. Specifically, it has been studied for its inhibitory effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones.

Anticancer Potential

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assessment:
    • The compound was evaluated against three human cancer cell lines: DLD1 (colorectal adenocarcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma).
    • Results indicated that the compound induced cell cycle arrest and apoptosis in HeLa cells with an IC50 value comparable to established chemotherapeutics like sorafenib .
  • Mechanism of Action:
    • Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis and necrosis in cancer cells.
    • The apoptotic pathway was confirmed through RT-PCR and immunoblotting techniques that showed activation of caspase 3 .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to VEGFR-2. The results suggest that this compound binds effectively to the active site of VEGFR-2, inhibiting its kinase activity and thereby blocking downstream signaling pathways essential for tumor growth and metastasis .

Case Study 1: In Vitro Efficacy

A study conducted on the cytotoxic effects of this compound showed promising results:

  • Cell Lines Tested: HeLa (cervical), DLD1 (colorectal), and HepG2 (liver).
  • Findings: The compound exhibited significant cytotoxicity with an IC50 value lower than that of conventional chemotherapeutics. It was observed to induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

Case Study 2: Molecular Docking Analysis

A comprehensive molecular docking analysis indicated:

  • Binding Affinity: The compound displayed a high binding affinity for the VEGFR-2 active site.
  • Comparative Analysis: Binding interactions were comparable to those observed with sorafenib, a well-known VEGFR inhibitor .

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